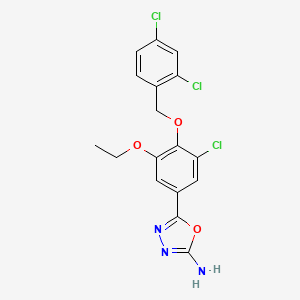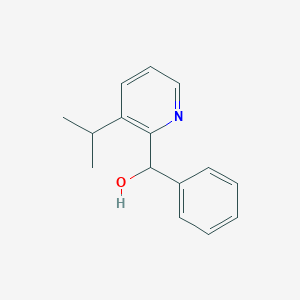
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an oxadiazole ring, and a carbamimidothioate moiety, which together contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the carbamimidothioate moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.
作用機序
The mechanism of action of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate include other oxadiazole derivatives, methoxyphenyl compounds, and carbamimidothioate-containing molecules. Examples include:
- (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamate
- (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl thiocarbamate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H12N4O2S |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C11H12N4O2S/c1-16-8-5-3-2-4-7(8)10-14-9(17-15-10)6-18-11(12)13/h2-5H,6H2,1H3,(H3,12,13) |
InChIキー |
MEIMODWKRZZXKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)
![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)



![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
![7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)


